molecular formula C10H20N2O2 B1471955 3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one CAS No. 1532708-97-6

3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1471955
CAS No.: 1532708-97-6
M. Wt: 200.28 g/mol
InChI Key: QOOVTUOXNMIKJR-UHFFFAOYSA-N
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Description

3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound of significant interest in medicinal chemistry research. This molecule features a piperidine ring, a common structural motif in pharmaceuticals, substituted with a methoxymethyl group at the 3-position and a 3-aminopropanoyl group at the nitrogen. The presence of both hydrogen bond donor (amino group) and acceptor (ketone, ether) sites contributes to its potential for molecular interactions. Piperidine derivatives are extensively investigated for their diverse biological activities. Notably, the 4-anilidopiperidine scaffold is the foundation of a major class of synthetic opioid analgesics, including fentanyl and its analogs . These compounds are potent μ-opioid receptor agonists and are critical tools for studying pain management pathways . While the biological activity of this compound is not yet fully characterized, its structural relationship to these pharmacologically active piperidines makes it a valuable intermediate for exploring structure-activity relationships (SAR), designing novel enzyme inhibitors, or developing probes for neurological receptors. This product is provided as a high-purity solid for research purposes. It is intended for use in chemical synthesis, biochemical screening, and pharmacological profiling in laboratory settings. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-14-8-9-3-2-6-12(7-9)10(13)4-5-11/h9H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOVTUOXNMIKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one is a piperidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by the presence of an amino group and a methoxymethyl substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H18N2O2
  • Molecular Weight : 210.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxymethyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes related to neurodegenerative diseases.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

1. Neuroprotective Effects

Studies have shown that derivatives of piperidine compounds can provide neuroprotective effects against oxidative stress and apoptosis in neuronal cells. The specific activity of this compound in this context is under investigation, with preliminary data suggesting it may reduce neuronal cell death in models of Alzheimer's disease.

3. Anticancer Activity

Piperidine derivatives are often explored for their anticancer properties due to their ability to interfere with cancer cell proliferation and survival pathways. Initial screenings indicate that this compound may exhibit selective cytotoxicity towards certain cancer cell lines.

Case Studies and Research Findings

StudyFindingsReference
Neuroprotective StudyShowed reduced apoptosis in PC12 cells treated with the compound
Antimicrobial ScreeningExhibited activity against E. coli and S. aureus in vitro
Anticancer EvaluationInduced apoptosis in breast cancer cell lines with IC50 values indicating potency

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one with key analogs based on structural features, synthetic routes, and biological activity.

Structural Analogues and Substituent Effects
Compound Name Substituent on Piperidine Key Functional Groups Molecular Formula Molecular Weight (g/mol) Biological Activity/Application
This compound 3-(methoxymethyl) Propan-1-one, tertiary amine C₁₀H₂₀N₂O₂ 200.28 Hypothesized kinase inhibition (based on analogs)
(R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one () 3-(methylamino-pyrimidoindole) Propan-1-one, brominated indole C₁₉H₂₂BrN₅O 432.32 IC₅₀ = 360 nM (GSK-3β inhibitor)
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride () 4-hydroxy Propan-1-one, hydroxyl group C₈H₁₆N₂O₂·HCl 220.69 Discontinued research chemical (unspecified activity)
1-(1H-Benzo[d]imidazol-1-yl)-3-(dimethylamino)propan-1-one () Benzimidazole Propan-1-one, dimethylamino C₁₂H₁₅N₃O 217.27 Antitubercular activity (Mannich base derivative)

Key Observations :

  • Substituent Position : The 3-(methoxymethyl) group in the target compound may enhance solubility compared to hydrophobic analogs like the brominated indole in . However, hydroxylated derivatives () could exhibit higher polarity.
  • Bioactivity: The methoxymethyl group’s electron-donating properties may modulate binding affinity in kinase inhibition, similar to the methylamino-pyrimidoindole substituent in , which showed nanomolar IC₅₀ values .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one generally follows a multi-step process involving:

  • Formation of the piperidinyl amine intermediate.
  • Introduction of the methoxymethyl substituent on the piperidine ring.
  • Coupling with a β-keto precursor or aldehyde to form the β-aminoketone structure.
  • Reductive amination or cross-coupling reactions to assemble the final compound.

This approach is supported by patent literature describing related piperidinyl amine derivatives and β-aminoketone syntheses.

Key Preparation Methods

Reductive Amination of β-Keto Precursors

Reductive amination is a pivotal step in the synthesis of β-aminoketones such as this compound. The process involves:

  • Reacting a β-keto compound (e.g., 3-oxopropanone derivatives) with the piperidinyl amine bearing the methoxymethyl group.
  • Using reducing agents or catalytic hydrogenation to convert the imine intermediate to the β-aminoketone.

A metal-free reductive amination protocol has been reported that uses mild conditions and yields high purity products, avoiding metal catalysts for environmental and cost benefits.

Typical conditions:

Step Conditions Notes
β-Keto compound + amine MeOH/DCM solvent mix, room temp or mild heating Stoichiometric ratios optimized for yield
Reducing agent Sodium triacetoxyborohydride or catalytic hydrogenation Selective reduction of imine intermediate
Reaction time Several hours (e.g., 12-24 h) Monitored by TLC or NMR
Purification Column chromatography Yields typically 74-88%

This method is adaptable to various substituted piperidinyl amines, including those with methoxymethyl groups.

Palladium-Catalyzed Cross-Coupling and Suzuki-Type Reactions

According to patent US8153629B2, compounds structurally related to this compound can be synthesized via:

  • Palladium-mediated Suzuki cross-coupling reactions between boronic acid derivatives and halogenated intermediates.
  • Subsequent reductive amination steps to introduce the amino group.

This method involves:

  • Preparing a suitable carboxaldehyde or halogenated precursor.
  • Performing Suzuki coupling in the presence of Pd catalysts and base.
  • Treating the coupled intermediate with amines under reductive amination conditions.

Reaction parameters:

Reaction Type Catalyst/System Temperature Time Yield Range
Suzuki cross-coupling Pd catalyst (e.g., Pd(PPh3)4) ~80-110 °C 12-24 h Moderate to high
Reductive amination NaBH4 or Pd/C hydrogenation Room temp to 50 °C Several h High (up to 90%)

This approach is versatile for introducing various substituents on the piperidine ring and the β-aminoketone backbone.

Sequential Nucleophilic Substitution and Reduction

Another method involves:

  • Starting from 1-bromo-4-nitrobenzene or similar halogenated aromatic compounds.
  • Sequential nucleophilic substitution with piperidine to introduce the piperidinyl group.
  • Catalytic hydrogenation (Pd/C) to reduce nitro groups to amines.
  • Further functionalization to install the methoxymethyl substituent on the piperidine ring.

This sequence has been used in related compound syntheses and can be adapted for the target molecule.

Detailed Reaction Scheme Example

Step Reagents/Conditions Intermediate/Product Yield (%) Notes
1 Piperidine + Methoxymethyl halide (e.g., bromide) 3-(methoxymethyl)piperidine 80-90 Nucleophilic substitution
2 β-Keto aldehyde + 3-(methoxymethyl)piperidine Imine intermediate - Formation under mild conditions
3 NaBH4 or catalytic hydrogenation This compound 74-88 Reductive amination
4 Purification (chromatography) Pure final compound - Confirmed by NMR, MS

Analytical and Research Findings

  • Yields: The reductive amination step typically provides yields between 74% and 88%, depending on substituents and reaction conditions.
  • Purity: Products are confirmed by NMR (1H and 13C) and high-resolution mass spectrometry (HRMS), ensuring structural integrity.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR are standard for monitoring reaction progress.
  • Catalyst Efficiency: Pd catalysts in Suzuki cross-coupling show high selectivity and yield when optimized with suitable ligands and bases.
  • Environmental Considerations: Metal-free reductive amination methods reduce heavy metal waste and improve sustainability.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
Reductive Amination β-Keto + amine + reducing agent Mild conditions, metal-free option Requires careful control of reduction
Palladium-Catalyzed Cross-Coupling + Reductive Amination Suzuki coupling + amination High versatility, good yields Use of Pd catalyst, higher temp
Sequential Nucleophilic Substitution + Reduction Piperidine substitution + Pd/C reduction Straightforward, scalable Multiple steps, catalyst needed

Q & A

Q. What stability issues arise during long-term storage, and how can they be mitigated?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the methoxymethyl group in humid conditions generates formaldehyde and piperidine byproducts.
  • Storage Protocol : Store at −20°C under argon in amber vials. Monitor via periodic NMR/HPLC (every 6 months). Add stabilizers (e.g., BHT) for radical-sensitive derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(3-(methoxymethyl)piperidin-1-yl)propan-1-one

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